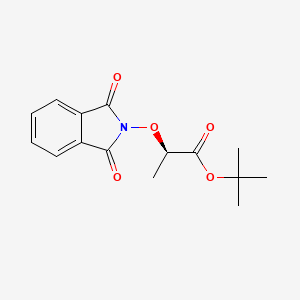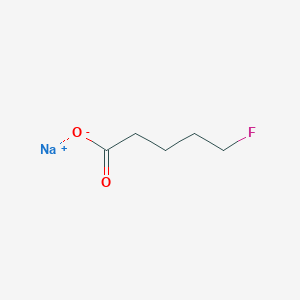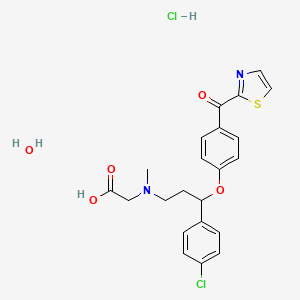
2,5-Dimethoxycinnamic acid
Descripción general
Descripción
2,5-Dimethoxycinnamic acid is a hydroxycinnamic acid . It forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid .
Synthesis Analysis
The synthesis of 2,5-Dimethoxycinnamic acid involves various chemical reactions. It has been found that modifications on the alkene group, phenyl ring, and carboxylic acid functional groups affect the biological activity of the compounds. There are also studies on the spectroscopic and X-ray structural characterization of ternary complexes of copper (II) and 2,5-dimethoxycinnamic acid with phenanthrolines.Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxycinnamic acid is C11H12O4 . Its molecular weight is 208.21 g/mol . The IUPAC name is (E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid .Chemical Reactions Analysis
2,5-Dimethoxycinnamic acid forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid . More research is needed to fully understand the chemical reactions involving 2,5-Dimethoxycinnamic acid.Aplicaciones Científicas De Investigación
Chemical Properties
“2,5-Dimethoxycinnamic acid” is a chemical compound with the formula C11H12O4 . It has a molecular weight of 208.2106 . This compound is predominantly trans and forms a solid at room temperature .
Photomechanical Properties
One of the unique applications of “2,5-Dimethoxycinnamic acid” is in the study of its photomechanical properties. A study highlighted the solid-state photodimerization of polymorphs of dimethoxycinnamic acid, emphasizing the correlation between molecular motion during the reaction and the photomechanical behavior.
Inhibitory Effects
At certain concentrations, similar compounds like “2,3-Dimethoxycinnamic acid” have shown robust inhibitory effects on certain traits of microorganisms . For example, it has been observed to inhibit violacein production, swarming motility, and biofilm formation in Chromobacterium violaceum CV026 .
Commercial Availability
“2,5-Dimethoxycinnamic acid” is commercially available and can be purchased from various chemical suppliers . It is often used in scientific research and industrial applications .
Safety Information
As with any chemical compound, it’s important to handle “2,5-Dimethoxycinnamic acid” with care. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Research
Given its unique properties, “2,5-Dimethoxycinnamic acid” holds potential for future research in various fields. Its photomechanical properties make it a candidate for studies in material science, while its inhibitory effects could be further explored in microbiology .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid . More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known to be a hydroxycinnamic acid , a class of compounds that are involved in various biological processes
Pharmacokinetics
A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid , but the implications of this interaction at the molecular and cellular level are not well-understood
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxycinnamic acid | |
CAS RN |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(3-Hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B3425002.png)






![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)



![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)

